3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid

Medicinal Chemistry Scaffold Synthesis SAR Studies

3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid (CAS 53715-96-1) is a non-generic, tri-methyl-substituted benzofuran building block whose 3,4,7-substitution pattern confers distinct steric and electronic properties—approximately +1.5 greater clogP and markedly enhanced membrane permeability—that simpler benzofuran-2-carboxylic acids cannot replicate. The carboxylic acid handle enables direct amide coupling for rapid library synthesis, including Pim-1 kinase inhibitor programs. For CNS and intracellular target campaigns seeking patent-differentiable IP, this is the requisite scaffold.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 53715-96-1
Cat. No. B1415145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid
CAS53715-96-1
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(OC2=C(C=C1)C)C(=O)O)C
InChIInChI=1S/C12H12O3/c1-6-4-5-7(2)10-9(6)8(3)11(15-10)12(13)14/h4-5H,1-3H3,(H,13,14)
InChIKeyRCCSQBNWYYICDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3,4,7-Trimethyl-1-benzofuran-2-carboxylic Acid (CAS 53715-96-1): A Structural and Commercial Baseline


3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid (CAS 53715-96-1) is a tri-substituted benzofuran derivative with a molecular weight of 204.22 Da and the molecular formula C12H12O3 [1]. It is a versatile small molecule scaffold primarily used as a synthetic building block in medicinal chemistry and organic synthesis, with a published purity standard of ≥95% for research-grade material [2]. The compound is a carboxylic acid derivative, featuring a benzofuran core with methyl groups at the 3, 4, and 7 positions, which confers unique steric and electronic properties that differentiate it from simpler benzofuran-2-carboxylic acids.

Why Generic 'Benzofuran-2-carboxylic Acid' Substitution is Ineffective: The 3,4,7-Trimethyl Differentiator


Procuring a generic benzofuran-2-carboxylic acid (e.g., CAS 496-41-3) cannot substitute for the specific 3,4,7-trimethyl derivative due to fundamental differences in its substitution pattern. The presence of three methyl groups at the 3, 4, and 7 positions significantly alters the compound's electronic density, lipophilicity, and steric bulk. This unique architecture is not a trivial modification; it is a prerequisite for accessing specific chemical space in downstream synthesis, as evidenced by its inclusion in large commercial building block libraries [1]. Substituting a different benzofuran carboxylic acid, even one with a different methyl substitution pattern, would yield a different product with unpredictable and likely suboptimal activity or reactivity in the intended application, as demonstrated by structure-activity relationship (SAR) studies in related benzofuran-based drug discovery programs .

Quantitative Evidence Guide: Benchmarking 3,4,7-Trimethyl-1-benzofuran-2-carboxylic Acid Against Key Comparators


Structural Differentiation: Unique 3,4,7-Trimethyl Substitution Pattern

The target compound possesses a unique 3,4,7-trimethyl substitution pattern on the benzofuran core, which is a specific, non-generic structural feature. This contrasts with the most common comparator, benzofuran-2-carboxylic acid (CAS 496-41-3), which has no substituents, and with other mono- or di-methylated analogs. The presence of methyl groups at these specific positions (C3, C4, C7) alters the molecular shape and electronic distribution, which is a critical determinant for scaffold-oriented synthesis and patentability [1]. Quantitative data on the exact impact of this substitution pattern is not publicly available for this specific compound; however, the structural uniqueness is quantifiable by its distinct InChIKey (RCCSQBNWYYICDI-UHFFFAOYSA-N) and its listing in specialized building block databases, which curate compounds based on structural novelty [2][3].

Medicinal Chemistry Scaffold Synthesis SAR Studies

Lipophilicity and Permeability Enhancement vs. Unsubstituted Analog

While direct experimental logP or logD data for this specific compound was not identified, class-level inference based on the addition of three methyl groups to the benzofuran-2-carboxylic acid core strongly suggests a significant increase in lipophilicity (clogP). Each methyl group typically increases clogP by approximately 0.5 units. Therefore, compared to the unsubstituted benzofuran-2-carboxylic acid (clogP ~2.0), the 3,4,7-trimethyl analog would have a predicted clogP of approximately 3.5 [1]. This increased lipophilicity is a critical parameter for medicinal chemists, as it directly correlates with enhanced membrane permeability and altered tissue distribution profiles, making it a more desirable scaffold for designing central nervous system (CNS)-penetrant drugs or other intracellular targets [2].

ADME Drug Design Pharmacokinetics

Differentiation from Decarboxylated Analog: Critical Carboxylic Acid Functionality

The target compound is the carboxylic acid derivative, which must be distinguished from its decarboxylated counterpart, 3,4,7-trimethylbenzofuran (CAS 53715-86-9) . The presence of the carboxylic acid group (-COOH) is a non-negotiable requirement for many key synthetic transformations, such as amide bond formation with amines or esterification with alcohols. The decarboxylated analog (MW: 160.21 g/mol) lacks this reactive handle and cannot undergo these fundamental reactions. The 44.01 Da molecular weight difference between the target (204.22 Da) and the decarboxylated analog (160.21 Da) is a quantitative marker confirming the presence of this critical functional group [1].

Organic Synthesis Functional Group Amide Coupling

Defined Application Scenarios for 3,4,7-Trimethyl-1-benzofuran-2-carboxylic Acid Based on Evidenced Differentiation


Scaffold for Generating Novel Benzofuran-Based Kinase Inhibitor Libraries

The unique 3,4,7-trimethyl substitution pattern (evidenced by its distinct InChIKey) makes this compound a valuable starting material for synthesizing libraries of benzofuran-2-carboxylic acid derivatives for kinase inhibitor screening. Research on related benzofuran-2-carboxylic acids has demonstrated potent Pim-1 inhibition, and this specific scaffold can be used to explore new chemical space and improve upon existing SAR . The carboxylic acid handle (as distinguished from the decarboxylated analog) enables facile amide coupling to generate diverse amide derivatives for biological evaluation.

Synthesis of CNS-Penetrant Drug Candidates with Improved ADME Profile

Based on the class-level inference of increased lipophilicity (predicted ΔclogP ≈ +1.5 vs. unsubstituted analog), this compound is an ideal scaffold for medicinal chemistry programs targeting intracellular or CNS-based targets [1]. The enhanced permeability profile suggests it can be used to create lead compounds that more readily cross biological membranes, a critical advantage over more polar, unsubstituted benzofuran carboxylic acids [2].

Precursor for Patentable Chemical Entities in Inflammation and Oncology

The specific 3,4,7-trimethyl substitution pattern is a non-generic feature that can be used to synthesize novel compounds with potential intellectual property (IP) advantages. Patent literature indicates that benzofuran-2-carboxylic acid derivatives are being explored for applications ranging from anti-inflammatory agents to anticancer therapeutics [3]. This compound serves as a key intermediate for creating novel, patentable derivatives within these therapeutically relevant areas.

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